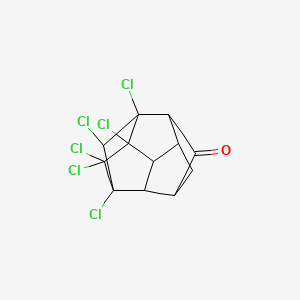

Endrin ketone

Description

Properties

IUPAC Name |

1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHZFAQWVKBTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866345 | |

| Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Cerilliant MSDS] | |

| Record name | Endrin ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53494-70-5, 7378-10-1 | |

| Record name | Endrin ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53494-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Endrin Ketone from Endrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation of Endrin ketone, also known as delta-ketoendrin, from its precursor, the insecticide Endrin. This document details the primary synthetic routes, including photochemical, thermal, and acid-catalyzed isomerization, and presents quantitative data and experimental protocols for each method.

Introduction

Endrin is a cyclodiene insecticide, and its transformation into this compound is a significant process both in environmental degradation and in controlled laboratory synthesis. This compound is a pentacyclic isomer of Endrin and is often the primary product of its degradation under various conditions. Understanding the formation of this ketone is crucial for environmental monitoring, toxicology studies, and the development of analytical standards.

Synthetic Pathways for this compound Formation

The conversion of Endrin to this compound is primarily an isomerization reaction. This rearrangement can be induced by several methods, each with distinct reaction conditions and outcomes. The primary pathways are:

-

Photochemical Isomerization: Exposure to ultraviolet (UV) radiation or sunlight.

-

Thermal Isomerization: Application of high temperatures.

-

Acid-Catalyzed Isomerization: Treatment with strong acids.

The following sections provide detailed experimental protocols and quantitative data for each of these synthetic routes.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods for producing this compound from Endrin.

Table 1: Summary of Photochemical Isomerization of Endrin

| Parameter | Value | Reference |

| Yield (this compound) | 37% | Rosen et al., 1966[1] |

| Yield (Endrin Aldehyde) | 9% | Rosen et al., 1966[1] |

| Light Source | Mercury Lamp (UV) | Dureja et al., 1987[2] |

| Irradiation Time | 48 hours | Rosen et al., 1966[1] |

| Solvent | Acetone | Dureja et al., 1987[2] |

| Half-life (Sunlight) | 5-9 days (intense summer) | Burton & Pollard, 1974 |

| Complete Conversion (Sunlight) | 15-19 days | Burton & Pollard, 1974 |

| Half-life (Lab Photodegradation) | 20-40 hours (solid Endrin) | Knoevenagel & Himmelreich, 1976 |

Table 2: Summary of Thermal Isomerization of Endrin

| Parameter | Product(s) | Reference |

| Temperature | > 200 °C | Phillips et al., 1962 |

| Primary Products | This compound, Endrin Aldehyde | Phillips et al., 1962 |

| Minor Product | Isomeric Alcohol |

Table 3: Summary of Acid-Catalyzed Isomerization of Endrin

| Parameter | Product | Reference |

| Condition | Acid-catalyzed | Phillips et al., 1962 |

| Primary Product | This compound | Phillips et al., 1962 |

Experimental Protocols

Photochemical Synthesis of this compound

This protocol is based on the findings of Rosen et al. (1966) and Dureja et al. (1987).

Objective: To synthesize this compound via photochemical isomerization of Endrin.

Materials:

-

Endrin

-

Acetone (spectroscopic grade)

-

Mercury lamp (high-pressure or medium-pressure)

-

Quartz reaction vessel

-

Nitrogen gas supply

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel, solvents)

Procedure:

-

Prepare a solution of Endrin in acetone in the quartz reaction vessel. The concentration should be determined based on the desired scale of the reaction.

-

Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the photochemical reaction.

-

Seal the reaction vessel and place it in a suitable position for irradiation by the mercury lamp. Ensure the lamp and vessel are in a well-ventilated and light-shielded area.

-

Irradiate the solution with the mercury lamp for 48 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, remove the solvent (acetone) using a rotary evaporator under reduced pressure.

-

The resulting residue will contain a mixture of this compound, unreacted Endrin, and Endrin aldehyde.

-

Purify the crude product using column chromatography on silica gel to isolate the this compound. The choice of eluent will depend on the polarity of the compounds and should be determined by TLC analysis.

Expected Yield: Approximately 37% this compound and 9% Endrin aldehyde.

Thermal Synthesis of this compound

This protocol is based on the findings of Phillips et al. (1962).

Objective: To synthesize this compound via thermal isomerization of Endrin.

Materials:

-

Endrin (solid)

-

Heating apparatus (e.g., oven, tube furnace)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Collection vessel for the product

Procedure:

-

Place a known quantity of solid Endrin into a suitable reaction vessel.

-

Heat the Endrin to a temperature above 200 °C under an inert atmosphere to prevent oxidation.

-

Maintain this temperature for a period sufficient to induce isomerization. The reaction time will need to be optimized depending on the scale and specific temperature used.

-

The reaction can be monitored by analyzing samples of the heated material at different time points using GC or other suitable analytical techniques.

-

The product will be a mixture of this compound, Endrin aldehyde, and an isomeric alcohol.

-

Purification of the desired this compound can be achieved through techniques such as recrystallization or chromatography.

Note: This method is often observed during the analysis of Endrin by gas chromatography, where the high temperatures of the injection port can cause on-column isomerization.

Acid-Catalyzed Synthesis of this compound

This protocol is based on the findings of Phillips et al. (1962).

Objective: To synthesize this compound via acid-catalyzed isomerization of Endrin.

Materials:

-

Endrin

-

A suitable strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)

-

An appropriate solvent (inert to the acid)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification supplies (e.g., chromatography columns)

Procedure:

-

Dissolve Endrin in a suitable inert solvent in a reaction flask.

-

Add a catalytic amount of a strong acid to the solution. The specific acid and its concentration will need to be optimized.

-

Stir the reaction mixture at a controlled temperature. The reaction progress should be monitored by TLC or GC.

-

Once the reaction is complete, quench the reaction by adding a neutralizing agent, such as a saturated solution of sodium bicarbonate, until the mixture is neutral.

-

Extract the product from the aqueous layer using a suitable organic solvent.

-

Combine the organic extracts and dry them over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the resulting crude product to isolate the this compound using chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key transformation and a general experimental workflow for the synthesis of this compound.

References

Toxicological Profile of Endrin Ketone in Environmental Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endrin ketone is a persistent and toxic degradation product of the organochlorine pesticide endrin. Although endrin has been banned in many countries for decades, its residues, including this compound, continue to pose a potential risk to environmental and human health due to their persistence in soil and water. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its presence in environmental samples. It includes quantitative data on its environmental concentrations and acute toxicity, detailed experimental protocols for its analysis, and an examination of its primary mechanism of toxic action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development involved in the assessment and management of risks associated with organochlorine pesticide contamination.

Quantitative Toxicological and Environmental Data

The following tables summarize the available quantitative data on the acute toxicity of this compound and its detected concentrations in environmental media.

Table 2.1: Acute Toxicity of this compound

| Species | Route of Exposure | LD50 (Lethal Dose, 50%) | Reference(s) |

| Rat | Oral | 0.8 - 1.1 mg/kg body weight | [1] |

| Rat | Oral | 10 mg/kg | [2][3] |

| Mouse | Oral | 62 mg/kg | [4] |

Table 2.2: this compound Concentrations in Environmental Samples from U.S. National Priorities List (NPL) Sites

| Environmental Matrix | Median Concentration (ppb) | Geometric Mean Concentration (ppb) | Reference(s) |

| Water | 0.465 | 0.622 | [5] |

| Soil | 52 | 202 |

Mechanism of Toxicity: Antagonism of GABA-A Receptors

The primary mechanism of the neurotoxic effects of endrin and its toxic metabolite, this compound, is the antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions (Cl-), hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.

This compound acts as a non-competitive antagonist at the GABA-A receptor, likely binding within the chloride ion channel pore, in a manner similar to other convulsants like picrotoxin. This binding blocks the influx of chloride ions, thereby preventing the inhibitory action of GABA. The resulting disinhibition of neuronal activity leads to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and, at high doses, death.

Signaling Pathway of GABA-A Receptor Inhibition by this compound

The following diagram illustrates the signaling pathway disrupted by this compound. Under normal physiological conditions, GABA binding to the GABA-A receptor initiates a cascade of events leading to neuronal inhibition. This compound interferes with this process.

Caption: Inhibition of the GABA-A receptor signaling pathway by this compound.

Experimental Protocols for Environmental Analysis

The accurate determination of this compound in environmental samples is crucial for assessing contamination levels and potential exposure risks. The following sections provide detailed methodologies for the analysis of this compound in soil and water samples, primarily based on United States Environmental Protection Agency (U.S. EPA) methods and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Analysis of this compound in Soil Samples (Based on U.S. EPA Method 8081B)

This protocol outlines the extraction, cleanup, and analysis of this compound in soil samples using gas chromatography.

4.1.1 Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.

-

Extraction:

-

Weigh 10-30 g of the homogenized soil sample into a beaker.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Transfer the mixture to a Soxhlet extractor.

-

Extract the sample for 16-24 hours with 300 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Alternatively, use pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) for reduced solvent consumption and extraction time.

-

4.1.2 Extract Cleanup (Florisil Cleanup - EPA Method 3620B)

-

Column Preparation: Pack a chromatography column with 10-20 g of activated Florisil. Top the Florisil with about 1 cm of anhydrous sodium sulfate.

-

Concentration: Concentrate the Soxhlet extract to approximately 10 mL using a Kuderna-Danish (K-D) concentrator.

-

Elution:

-

Pre-wet the Florisil column with 40-50 mL of hexane.

-

Transfer the concentrated extract onto the column.

-

Elute the column with 200 mL of 6% diethyl ether in hexane to collect the fraction containing this compound.

-

Concentrate the collected fraction to a final volume of 1-10 mL, suitable for GC analysis.

-

4.1.3 Gas Chromatography-Electron Capture Detector (GC-ECD) Analysis

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-608 or equivalent) and an electron capture detector.

-

Operating Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 5°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Quantification: Quantify the this compound concentration by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Analysis of this compound in Water Samples (Based on QuEChERS Method)

The QuEChERS method provides a rapid and efficient approach for the extraction and cleanup of pesticide residues from water samples.

4.2.1 Sample Extraction

-

Place a 10-15 mL water sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 3000-4000 rpm for 5 minutes.

4.2.2 Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing d-SPE cleanup sorbents. For general pesticide analysis, a combination of primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water is commonly used.

-

Shake for 30 seconds.

-

Centrifuge at a high speed for 2-5 minutes.

-

The resulting supernatant is ready for analysis.

4.2.3 Analytical Determination (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is recommended for definitive identification and quantification.

-

Operating Conditions (Typical):

-

Injector: Splitless mode at 250°C.

-

Column: A 30 m x 0.25 mm id x 0.25 µm film thickness capillary column (e.g., HP-5MS or equivalent).

-

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold time.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 50-550 amu or selected ion monitoring (SIM) for higher sensitivity and selectivity.

-

-

Quantification: Use an internal standard and a multi-point calibration curve for accurate quantification.

Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the analysis of this compound in environmental samples.

Workflow for Soil Analysis

Caption: Workflow for the analysis of this compound in soil samples.

Workflow for Water Analysis (QuEChERS)

Caption: QuEChERS workflow for the analysis of this compound in water samples.

Conclusion

This compound remains a relevant environmental contaminant due to its persistence and inherent toxicity. This guide has provided a consolidated resource on its toxicological properties, environmental occurrence, and analytical methodologies. The primary neurotoxic effect of this compound is mediated through the antagonism of GABA-A receptors, leading to central nervous system hyperexcitability. The provided experimental protocols, based on established methods, offer a framework for the reliable detection and quantification of this compound in environmental matrices. Continued monitoring and research are essential to fully understand and mitigate the risks associated with this and other persistent organic pollutants.

References

Environmental Fate and Persistence of Endrin Ketone in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin ketone, a primary degradation product of the persistent organochlorine pesticide endrin, is a compound of significant environmental concern.[1][2] Due to the historical use of endrin as an insecticide and rodenticide, this compound can be found in soil and aquatic environments, often persisting long after the initial application of the parent compound.[1][2] Understanding the environmental fate and persistence of this compound is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the behavior of this compound in soil and water, including its degradation, mobility, and bioaccumulation potential. It also outlines standard experimental protocols for its study and presents available quantitative data in a structured format.

Data Presentation

The following tables summarize the available quantitative data on the environmental fate and persistence of endrin and its degradation product, this compound. It is important to note that much of the data for this compound are estimated based on its physicochemical properties and the behavior of the parent compound, endrin.

Table 1: Soil Persistence and Mobility of Endrin and this compound

| Parameter | Endrin | This compound | Reference |

| Half-life (t½) in Soil | Up to 14 years or more | No experimental data available; expected to be persistent | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 34,000 (estimated) | 5,500 - 90,000 (estimated) | |

| Mobility in Soil | Immobile | Expected to be immobile |

Table 2: Aquatic Fate and Bioaccumulation of Endrin and this compound

| Parameter | Endrin | This compound | Reference |

| Half-life (t½) in Water | > 4 years (hydrolysis) | No experimental data available | |

| Bioconcentration Factor (BCF) | 1,335 - 10,000 (fish) | 3,500 (estimated) | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.6 (calculated) | 4.99 (calculated) |

Environmental Fate and Persistence

Degradation in Soil and Water

This compound is primarily formed from the degradation of endrin in the environment through photodecomposition and microbial action. In the presence of sunlight, endrin on soil surfaces can be converted to this compound and endrin aldehyde. Microbial degradation of endrin, particularly under anaerobic conditions, also yields this compound as a major product.

Once formed, this compound is expected to be highly persistent in both soil and aquatic environments. While specific experimental data on the half-life of this compound is scarce, the long persistence of the parent compound, endrin (with a soil half-life of up to 14 years or more), suggests that this compound will also degrade very slowly. Biodegradation of endrin itself is not considered a significant degradation process in soils under many conditions.

Mobility and Adsorption in Soil

The mobility of this compound in soil is predicted to be very low. This is due to its high estimated soil organic carbon-water partitioning coefficient (Koc), which ranges from 5,500 to 90,000. A high Koc value indicates a strong tendency for the compound to adsorb to soil organic matter and other soil particles, rendering it immobile. Consequently, leaching of this compound into groundwater is generally not expected, although it has been detected in some groundwater samples, potentially due to specific soil conditions or co-transport with solvents.

Persistence and Transport in Water

In aquatic systems, this compound is expected to partition strongly to sediment and suspended organic matter due to its hydrophobicity. Hydrolysis is not expected to be a significant degradation pathway for endrin, and by extension, for this compound. Photodegradation may occur in the surface layers of water bodies. Due to its strong adsorption to particulate matter, the primary mode of transport in aquatic environments is likely to be associated with sediment movement.

Bioaccumulation

This compound has a high potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) of 3,500 suggests that it can accumulate in the tissues of fish and other aquatic life to concentrations significantly higher than those in the surrounding water. This is a concern for the health of aquatic ecosystems and for organisms higher up the food chain, including humans who may consume contaminated fish.

Experimental Protocols

The study of the environmental fate and persistence of this compound requires standardized and validated experimental protocols. The following sections detail the methodologies for key experiments based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Transformation in Soil (OECD 307 / USEPA OCSPP 835.4100 & 835.4200)

This study aims to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.

Methodology:

-

Test System: Soil samples with known physicochemical properties (e.g., texture, organic carbon content, pH, microbial biomass) are placed in incubation vessels.

-

Test Substance Application: A solution of this compound (often radiolabeled for ease of tracking) is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content. For aerobic conditions, a continuous supply of air is provided. For anaerobic conditions, the soil is saturated with water and the headspace is purged with an inert gas like nitrogen.

-

Sampling: At predetermined time intervals, replicate soil samples are taken for analysis.

-

Extraction and Analysis: The soil samples are extracted with appropriate organic solvents. The extracts are then analyzed using techniques such as Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) to quantify the concentration of this compound and identify any transformation products.

-

Data Analysis: The disappearance of this compound over time is used to calculate its degradation rate and half-life in the soil.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This experiment measures the extent to which this compound adsorbs to soil particles, which is crucial for assessing its mobility.

Methodology:

-

Test System: A series of vessels containing a known mass of soil and a solution of calcium chloride (to maintain ionic strength) are prepared.

-

Test Substance Addition: A known concentration of this compound is added to each vessel.

-

Equilibration: The vessels are agitated for a predetermined period to allow the system to reach equilibrium between the adsorbed and dissolved phases of this compound.

-

Phase Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is measured by GC-ECD or GC-MS. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Analytical Methods for this compound in Soil and Water

Accurate quantification of this compound in environmental matrices is essential for fate and persistence studies.

Sample Preparation:

-

Soil: Soil samples are typically extracted using a solvent mixture such as hexane and acetone or dichloromethane and acetone via methods like Soxhlet extraction or accelerated solvent extraction (ASE). The extract is then concentrated and subjected to a cleanup procedure (e.g., using Florisil or silica gel columns) to remove interfering substances.

-

Water: Water samples are often extracted using liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) with a C18 cartridge. The extract is then concentrated before analysis.

Instrumental Analysis:

-

Gas Chromatography-Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like this compound. The sample extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and polarity. The ECD specifically detects compounds that capture electrons, providing high selectivity for organochlorine pesticides.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and identification of compounds. After separation in the GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be used to confirm the identity of this compound and quantify its concentration. For trace-level analysis, GC-MS/MS can be used for enhanced selectivity and sensitivity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Degradation pathway of Endrin to this compound and Endrin Aldehyde.

Caption: Experimental workflow for a soil metabolism study (OECD 307).

Caption: Logical relationships governing the environmental fate of this compound.

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant formed from the degradation of the pesticide endrin. Its strong adsorption to soil and sediment particles results in low mobility, but its long half-life poses a long-term risk to terrestrial and aquatic ecosystems. The high potential for bioaccumulation in aquatic organisms is a significant concern for food chain contamination. Further research is needed to obtain more precise experimental data on the environmental fate parameters of this compound to refine risk assessments. The standardized protocols outlined in this guide provide a framework for conducting such studies in a scientifically rigorous and reproducible manner.

References

An In-depth Technical Guide to the Physical and Chemical Properties of delta-Ketoendrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta-Ketoendrin, a pentacyclic ketone, is a primary degradation product and significant metabolite of the organochlorine pesticide endrin.[1][2][3] Understanding its physical and chemical properties is crucial for assessing its environmental fate, toxicological profile, and potential for bioremediation. This guide provides a comprehensive overview of the known physical and chemical characteristics of delta-Ketoendrin, details on its formation, and relevant experimental methodologies.

Chemical Identity

-

Systematic Name: 1,2,3,4,10,10-hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-endo,endo-5,8-dimethanonaphthalen-2-one

-

Common Synonyms: Endrin ketone, delta-Keto 153[4]

-

CAS Registry Number: 53494-70-5[4]

-

Molecular Formula: C₁₂H₈Cl₆O

-

Molecular Weight: 380.91 g/mol

Physical Properties

Limited experimentally determined data for the physical properties of delta-Ketoendrin are available. Much of the existing data is estimated based on its chemical structure and comparison with the parent compound, endrin.

| Property | Value | Source |

| Physical State | White solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available (Expected to be low) | |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (log Kow) | 4.99 (estimated) |

Chemical Properties

delta-Ketoendrin is a chlorinated polycyclic ketone. Its chemical reactivity is influenced by the ketone functional group and the extensive chlorination of its carbon skeleton.

-

Stability: As a degradation product of endrin, it is more stable than the parent compound under certain environmental conditions.

-

Reactivity: The ketone group can potentially undergo reduction and other reactions typical of ketones. The chlorinated framework is generally resistant to degradation.

Formation of delta-Ketoendrin

delta-Ketoendrin is formed from its parent compound, endrin, through two primary pathways: photochemical isomerization and metabolic conversion.

Photochemical Isomerization

Exposure of endrin to sunlight leads to its isomerization, primarily forming delta-ketoendrin. This process is a significant environmental transformation pathway for endrin.

-

Experimental Protocol: Photochemical Conversion of Endrin

-

Objective: To simulate the environmental conversion of endrin to delta-ketoendrin.

-

Methodology (based on Burton and Pollard, 1974):

-

A thin layer of solid endrin is applied to a glass surface.

-

The glass plate is exposed to a controlled light source simulating sunlight (e.g., a UV lamp with appropriate wavelength).

-

The transformation is monitored over time by periodically scraping off a portion of the solid and analyzing its composition using gas chromatography-mass spectrometry (GC-MS).

-

The half-life of the conversion can be determined by plotting the concentration of endrin and delta-ketoendrin as a function of exposure time. In intense summer sunlight, the conversion of endrin to delta-ketoendrin has a reported half-life of 5–9 days.

-

-

Metabolic Pathway

In biological systems, endrin is metabolized to delta-ketoendrin. This biotransformation is a key aspect of its toxicology. The metabolic pathway involves an initial oxidation followed by dehydrogenation.

-

Description of the Metabolic Pathway:

-

Oxidation: The methylene bridge of the endrin molecule is oxidized to form syn-12-hydroxyendrin and, predominantly, anti-12-hydroxyendrin.

-

Dehydrogenation: These hydroxyendrin intermediates are then dehydrogenated to form 12-ketoendrin (delta-ketoendrin).

-

Metabolic Conversion of Endrin to delta-Ketoendrin

Caption: Metabolic pathway of endrin to delta-Ketoendrin.

Experimental Protocols for Analysis

The analysis of delta-Ketoendrin in various matrices typically involves extraction followed by chromatographic separation and detection.

Extraction from Environmental Samples

-

Objective: To isolate delta-Ketoendrin from soil, water, or biological tissues.

-

General Methodology:

-

Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction with a suitable organic solvent like dichloromethane or a mixture of hexane and acetone is commonly employed.

-

Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent such as dichloromethane is a standard procedure.

-

Cleanup: The crude extract is often cleaned up to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or column chromatography with adsorbents like Florisil or silica gel.

-

Analytical Determination

-

Objective: To identify and quantify delta-Ketoendrin in a prepared sample.

-

Primary Technique: Gas Chromatography with Electron Capture Detection (GC-ECD)

-

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. The ECD is highly sensitive to halogenated compounds like delta-Ketoendrin.

-

Typical Parameters:

-

Injector: Split/splitless inlet.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

-

Detector: Electron Capture Detector.

-

-

Confirmation: Due to the complexity of environmental samples, confirmation of the identity of delta-Ketoendrin is often performed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

General Workflow for delta-Ketoendrin Analysis

References

An In-depth Technical Guide to Endrin Ketone (CAS Number: 53494-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin ketone, with the CAS number 53494-70-5, is a significant transformation product of the organochlorine pesticide endrin.[1][2][3] It is not produced commercially but is formed in the environment through the degradation of endrin, primarily via photolysis and microbial action.[1][4] Due to the persistence and toxicity of its parent compound, endrin, which has been banned in many countries, the study of this compound is crucial for environmental monitoring, toxicology, and risk assessment. This guide provides a comprehensive overview of the chemical and physical properties, synthesis and formation, metabolism, toxicity, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is a solid, white, and almost odorless substance. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₆O | |

| Molecular Weight | 380.9 g/mol | |

| Appearance | White solid | |

| Melting Point | 285 °C | |

| Boiling Point | Decomposes above 200°C (as Endrin) | |

| Water Solubility | Data not available | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.99 (calculated) | |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | 2.02x10⁻⁸ atm-m³/mol |

Synthesis and Formation

This compound is primarily formed from its parent compound, endrin, through environmental degradation processes.

Photochemical Formation

The primary route of this compound formation is the photoisomerization of endrin when exposed to sunlight or artificial ultraviolet radiation. In intense summer sunlight, the half-life for this conversion can be as short as 5 to 9 days.

Experimental Protocol: General Photochemical Synthesis

A general laboratory procedure for the photochemical conversion of endrin to this compound can be adapted from standard photochemical reaction setups.

-

Solution Preparation: Prepare a solution of endrin in a suitable organic solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel to allow for UV light penetration.

-

Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a high-pressure mercury lamp) that emits in the appropriate wavelength range to induce isomerization. The reactor should have a cooling system to maintain a constant temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the endrin peak and the appearance of the this compound peak.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Logical Workflow for Photochemical Synthesis

Caption: General workflow for the photochemical synthesis of this compound.

Microbial Degradation

Certain microorganisms in soil and sediment can transform endrin into this compound, particularly under anaerobic (low-oxygen) conditions. This biodegradation pathway is a significant contributor to the presence of this compound in these environments.

Metabolism and Toxicokinetics

While specific studies on the toxicokinetics of this compound are limited, information can be inferred from the metabolism of its parent compound, endrin. Endrin is metabolized in mammals, primarily in the liver, by cytochrome P450 enzymes.

The metabolism of endrin leads to several products, including anti-12-hydroxyendrin and subsequently 12-ketoendrin (this compound). Both anti-12-hydroxyendrin and 12-ketoendrin are considered to be the main toxic metabolites of endrin. The formation of these metabolites is a detoxification pathway, but the intermediates themselves can be toxic.

Mammalian Metabolism of Endrin

Caption: Simplified metabolic pathway of endrin to this compound in mammals.

Toxicity

The toxicity of this compound itself has not been as extensively studied as its parent compound, endrin. However, it is considered to be a toxic metabolite.

| Toxicity Data | Value | Species | Reference |

| Acute Oral LD₅₀ | 10 mg/kg | Rat |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

The following is a generalized protocol based on OECD Test Guideline 425 for determining the acute oral LD₅₀.

-

Animal Selection: Use a single sex of a rodent species, typically female rats. The animals should be young adults of a standard strain and acclimatized to the laboratory conditions.

-

Housing and Feeding: House the animals in appropriate cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). Provide a conventional laboratory diet and unlimited drinking water. Fast the animals prior to dosing (e.g., overnight for rats).

-

Dose Preparation and Administration: Prepare the test substance (this compound) in a suitable vehicle (e.g., corn oil). Administer the substance in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.

-

Dosing Procedure:

-

Dose the first animal at a level just below the best preliminary estimate of the LD₅₀.

-

If the first animal survives, dose the next animal at a higher dose. If the first animal dies, dose the next animal at a lower dose. The dose progression factor is typically 3.2.

-

Continue this sequential dosing, usually at 48-hour intervals, until the stopping criteria are met (e.g., a specified number of reversals in outcome).

-

-

Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight. Pay special attention during the first 4 hours after dosing and then daily for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Analytical Methodologies

The primary analytical method for the detection and quantification of this compound is gas chromatography (GC), often coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).

EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography

This method is widely used for the analysis of organochlorine pesticides, including this compound, in various environmental matrices.

Experimental Protocol: EPA Method 8081B (Generalized)

-

Sample Preparation and Extraction:

-

Aqueous Samples: Extract a 1 L sample with methylene chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).

-

Solid Samples (Soil, Sediment): Extract a 10-30 g sample with a suitable solvent mixture (e.g., hexane-acetone) using Soxhlet extraction (Method 3540), ultrasonic extraction (Method 3550), or pressurized fluid extraction (Method 3545).

-

-

Extract Cleanup: The crude extract may contain interfering substances that need to be removed. Common cleanup techniques include:

-

Sulfur Removal (for sediment samples): Use copper powder or tetrabutylammonium sulfite (Method 3660).

-

Adsorption Chromatography: Use columns packed with Florisil (Method 3620), silica gel (Method 3630), or alumina (Method 3610) to separate the analytes from interfering compounds.

-

Gel Permeation Chromatography (GPC) (Method 3640): To remove high molecular weight interferences like lipids.

-

-

Gas Chromatographic Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the cleaned-up extract into the GC.

-

Separation: Use a fused-silica capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms or DB-CLPesticides).

-

Detection: Use an electron capture detector (ECD), which is highly sensitive to halogenated compounds like this compound.

-

Confirmation: Confirm the identity of any detected peaks on a second GC column with a different stationary phase or by GC-MS.

-

-

Quantification: Quantify the concentration of this compound using an external or internal standard calibration.

References

An In-depth Technical Guide to the Discovery and History of Endrin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endrin, a stereoisomer of dieldrin, is an organochlorine pesticide first synthesized in the mid-20th century. Initially lauded for its high efficacy as a broad-spectrum insecticide, rodenticide, and avicide, its extreme persistence in the environment, high toxicity to non-target organisms, and potential for bioaccumulation led to its widespread ban. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, metabolic pathways, and toxicological properties of Endrin and its primary metabolites. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data on its toxicity and environmental fate. Furthermore, this guide elucidates the molecular mechanisms of Endrin's toxicity, focusing on its interaction with the GABA receptor and the Protein Kinase C signaling pathway, illustrated through detailed diagrams.

Discovery and History

Endrin (C₁₂H₈Cl₆O) was first developed in 1950 by J. Hyman & Company and subsequently licensed for production to Shell International Chemical Co. and Velsicol Chemical Co.[1]. It saw extensive global use as a potent pesticide, particularly on cotton, rice, and sugar cane, from the 1950s through the early 1970s[1]. However, growing concerns over its severe environmental impact and high toxicity to humans and wildlife led to significant restrictions and eventual bans in many countries. The United States Environmental Protection Agency (EPA) banned its use on October 10, 1984[1]. Endrin is now internationally recognized as a persistent organic pollutant (POP) under the Stockholm Convention[1].

Chemical Synthesis

The synthesis of Endrin is a multi-step process involving the Diels-Alder reaction, a powerful tool in the formation of cyclic compounds.

Experimental Protocol: Synthesis of Endrin

Step 1: Synthesis of Isodrin

The synthesis begins with the condensation of hexachlorocyclopentadiene with vinyl chloride, followed by dehydrochlorination. The resulting product then undergoes a Diels-Alder reaction with cyclopentadiene to form Isodrin, the endo-endo isomer of aldrin[1].

-

Reactants: Hexachlorocyclopentadiene, Vinyl Chloride, Cyclopentadiene.

-

Reaction Type: Diels-Alder reaction.

-

Intermediate Product: Isodrin.

Step 2: Epoxidation of Isodrin to Endrin

The final step involves the epoxidation of Isodrin. This is typically achieved by reacting Isodrin with a peroxy acid, such as peracetic acid or perbenzoic acid. The oxygen atom from the peroxy acid adds across the double bond of the unchlorinated ring of Isodrin, forming the characteristic epoxide ring of Endrin.

-

Reactants: Isodrin, Peracetic Acid or Perbenzoic Acid.

-

Reaction Type: Epoxidation.

-

Final Product: Endrin.

Metabolism and Metabolites

Endrin is metabolized in organisms and the environment to several key compounds. The primary metabolites include δ-ketoendrin (also known as endrin ketone) and endrin aldehyde. In mammals, hydroxylated metabolites such as anti-12-hydroxyendrin are also formed and subsequently conjugated for excretion.

Under the influence of ultraviolet light, such as in intense summer sun, about 50% of Endrin can be isomerized to δ-ketoendrin within seven days. Microbial degradation, particularly under anaerobic conditions, can also lead to the formation of δ-ketoendrin.

Quantitative Data

The following tables summarize key quantitative data regarding the toxicity and environmental fate of Endrin.

Table 1: Acute Toxicity of Endrin

| Species | Route | LD50 | Reference |

| Rat | Oral | 7.5 - 17.5 mg/kg | |

| Mouse | Oral | 1.3 - 4.3 mg/kg | |

| Rabbit | Dermal | 60 - 120 mg/kg | |

| Mallard Duck | Oral | 5.6 mg/kg |

Table 2: Environmental Fate of Endrin

| Parameter | Value | Reference |

| Half-life in soil | Up to 14 years | |

| Bioconcentration Factor (BCF) in fish | 1,335 - 10,000 | |

| Water solubility | 0.25 mg/L at 25°C | |

| Log Kow | 5.6 |

Experimental Protocols for Analysis

The analysis of Endrin and its metabolites in environmental and biological samples is typically performed using gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS).

Protocol: Analysis of Endrin and Metabolites in Tissue Samples by GC-MS

This protocol is a general guideline based on established methods for organochlorine pesticide analysis.

1. Sample Preparation (Extraction)

-

Tissue Homogenization: Homogenize 1-2 grams of tissue (e.g., liver, adipose) with anhydrous sodium sulfate to remove water.

-

Solvent Extraction: Extract the homogenized tissue with a suitable solvent mixture, such as hexane/acetone (1:1 v/v) or dichloromethane/hexane (1:1 v/v), using a Soxhlet extractor or an accelerated solvent extractor.

-

Cleanup: The extract may contain lipids and other interfering substances that need to be removed. This can be achieved using gel permeation chromatography (GPC) or solid-phase extraction (SPE) with Florisil or silica gel cartridges.

2. GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC (or equivalent).

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

Endrin: m/z 263, 281, 345

-

δ-ketoendrin: m/z 279, 345

-

Endrin aldehyde: m/z 263, 345

-

-

Quantification: Use an internal standard method with a suitable labeled compound (e.g., ¹³C-Endrin).

Signaling Pathways and Mechanisms of Toxicity

Endrin exerts its primary toxic effects on the central nervous system, leading to hyperexcitability, convulsions, and in severe cases, death. The two main signaling pathways implicated are the GABAergic system and the Protein Kinase C (PKC) pathway.

Interaction with the GABA Receptor

Endrin is a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a site within the chloride ion channel of the GABA-A receptor, Endrin blocks the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the inhibitory signal leads to a state of neuronal hyperexcitability, resulting in the observed neurotoxic symptoms.

Activation of the Protein Kinase C (PKC) Pathway

Studies on Endrin's stereoisomer, dieldrin, have shown that it can induce apoptosis in dopaminergic neurons through the activation of Protein Kinase C delta (PKCδ). This activation is a downstream event following the release of cytochrome c from mitochondria and the subsequent activation of caspase-3. Caspase-3 then cleaves and activates PKCδ, which in turn promotes apoptosis. While direct studies on Endrin are limited, a similar mechanism is plausible given their structural similarities.

References

Endrin Ketone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin ketone (CAS Registry Number: 53494-70-5) is a significant metabolite of the organochlorine pesticide endrin.[1] Understanding its chemical and physical properties, metabolic pathways, and analytical detection methods is crucial for toxicological assessments and environmental monitoring. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, physicochemical data, a detailed experimental protocol for its detection in environmental matrices, and a depiction of its metabolic formation from endrin.

Introduction

This compound, a pentacyclic ketone derivative, is primarily formed through the photoisomerization of endrin in the environment and as a metabolic product in biological systems.[1] Its persistence and potential toxicity, inherited from its parent compound, necessitate robust analytical methods for its detection and a thorough understanding of its biochemical interactions. This document serves as a technical resource for professionals engaged in research, drug development, and environmental science, providing key data and methodologies related to this compound.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized below. These data are essential for developing analytical standards, predicting environmental fate, and understanding its toxicological profile.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₆O | [2] |

| Molecular Weight | 380.91 g/mol | [2][3] |

| CAS Registry Number | 53494-70-5 | |

| IUPAC Name | 1,2,2,3,10,11-hexachloropentacyclo[5.4.1.0³,¹⁰.0⁴,¹².0⁵,⁹]dodecan-8-one | |

| Synonyms | delta-Ketoendrin, δ-Keto 153, SD 2614 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 285 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.99 (calculated) | |

| Vapor Pressure | No data available | |

| Water Solubility | No data available | |

| Henry's Law Constant | 2.02x10⁻⁸ atm-m³/mol |

Metabolic Pathway

Endrin undergoes biotransformation in biological systems to produce this compound (12-ketoendrin). This metabolic conversion is a critical aspect of its toxicology. The primary pathway involves a two-step enzymatic process. Initially, endrin is oxidized at the methylene bridge to form hydroxylated intermediates, syn- and anti-12-hydroxyendrin. This reaction is catalyzed by cytochrome P450 monooxygenases. Subsequently, these alcohol intermediates are dehydrogenated to form the more toxic metabolite, 12-ketoendrin.

Experimental Protocols

Accurate quantification of this compound in various matrices is essential for toxicological studies and environmental assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and reliable method.

Analysis of this compound in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of organochlorine pesticides in soil.

4.1.1. Sample Preparation (Modified QuEChERS Approach)

-

Weighing and Spiking: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. For recovery studies, spike the sample with a known concentration of this compound standard solution.

-

Hydration: Add 10 mL of deionized water to the soil sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 5 minutes using an automated shaker.

-

Salting Out: Add an appropriate amount of a salting-out mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake for another 5 minutes.

-

Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 1 minute and centrifuge.

-

Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

4.1.2. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: A 5%-phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 160 °C at 25 °C/min, hold for 1 minute.

-

Ramp to 175 °C at 15 °C/min, hold for 3 minutes.

-

Ramp to 220 °C at 40 °C/min, hold for 3 minutes.

-

Ramp to 250 °C at 30 °C/min, hold for 2 minutes.

-

Ramp to 310 °C at 30 °C/min, hold for 2 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound.

-

4.1.3. Quality Control

-

Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound.

-

Blanks: Method blanks should be analyzed to check for contamination.

-

Spikes: Matrix spikes and spike duplicates should be analyzed to assess method accuracy and precision.

-

Degradation Check: The degradation of labile pesticides like endrin and DDT should be monitored to ensure the inertness of the GC system.

Conclusion

This technical guide provides a consolidated resource on the molecular and chemical properties, metabolic formation, and analytical determination of this compound. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work related to this important environmental contaminant and metabolite. The continued study of this compound is vital for a comprehensive understanding of the environmental and health impacts of endrin exposure.

References

Methodological & Application

Application Note: Analysis of Endrin Ketone using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Endrin ketone using Gas Chromatography-Mass Spectrometry (GC-MS). Endrin, an organochlorine pesticide, can isomerize to form this compound and Endrin aldehyde under certain environmental or analytical conditions.[1] Monitoring for these degradation products is crucial for accurate toxicological assessment and for verifying the inertness of a GC system.[1][2] This protocol provides detailed procedures for sample preparation, GC-MS analysis, and data interpretation, making it suitable for researchers, environmental scientists, and professionals in drug development and food safety.

Introduction

Endrin is a highly toxic and persistent organochlorine pesticide that has been used extensively in agriculture.[3] Due to its adverse effects on human health and the environment, its use has been banned or severely restricted in many countries. Endrin can degrade in the environment and during analytical procedures to form metabolites and isomers, including this compound and Endrin aldehyde.[4] The presence of these compounds can be an indicator of Endrin contamination and is also used to assess the performance and inertness of Gas Chromatography (GC) systems, as their formation can be indicative of active sites in the GC inlet.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This application note presents a validated GC-MS method for the analysis of this compound in various matrices, providing the necessary protocols and parameters for accurate and reliable results.

Experimental Protocol

Sample Preparation (Liquid-Solid Extraction)

This protocol is a general guideline and may need to be optimized based on the specific sample matrix.

-

Sample Collection: Collect a representative sample (e.g., 1 liter of water, 10g of soil, or 5g of homogenized tissue).

-

Extraction:

-

For liquid samples (e.g., water), pass the sample through a solid-phase extraction (SPE) cartridge (e.g., C18).

-

For solid samples, mix the sample with a drying agent like anhydrous sodium sulfate and extract with a suitable organic solvent (e.g., acetone, n-hexane, or a mixture thereof) using sonication or Soxhlet extraction.

-

-

Concentration: Concentrate the resulting extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup:

-

Pass the concentrated extract through a cleanup column (e.g., Florisil® or silica gel) to remove interfering matrix components.

-

Elute the analytes with an appropriate solvent or solvent mixture.

-

-

Final Concentration and Solvent Exchange: Evaporate the eluate to near dryness and reconstitute the residue in a known volume of a solvent suitable for GC-MS injection (e.g., ethyl acetate or toluene).

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Injection Port | Split/Splitless Inlet |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Liner | Deactivated, single taper with glass wool |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Column | DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Oven Program | Initial: 70 °C, hold for 2 minRamp 1: 25 °C/min to 150 °CRamp 2: 3 °C/min to 200 °CRamp 3: 8 °C/min to 280 °C, hold for 10 min |

| Mass Spectrometer | Agilent 7000C Triple Quadrupole GC/MS or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

Quantitative Data Summary

The following table summarizes the key quantitative data for the analysis of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | 53494-70-5 | C₁₂H₈Cl₆O | 380.91 g/mol | ~18-22 min | 345 | 250, 279, 317 |

Note: Retention times are approximate and can vary depending on the specific GC column and conditions.

Data Analysis and Interpretation

-

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The relative abundances of the qualifier ions should be within a specified tolerance (e.g., ±20%) of the quantifier ion.

-

Quantification: Create a calibration curve by injecting a series of standard solutions of this compound at different concentrations. The concentration of this compound in the samples is then determined by comparing the peak area of the quantifier ion to the calibration curve.

Visualization of the Experimental Workflow

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and the optimized GC-MS parameters ensure accurate and reproducible results. This method is a valuable tool for monitoring Endrin contamination and for assessing the performance of GC systems. Proper system maintenance, including regular cleaning of the injector port, is crucial to prevent the degradation of Endrin and ensure the accuracy of the results.

References

- 1. agilent.com [agilent.com]

- 2. Conveniently Evaluate GC Inlet Inertness with Endrin & DDT Using Our Ready-to-Use Reference Standard [restek.com]

- 3. This compound | C12H8Cl6O | CID 62060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Endrin aldehyde | C12H8Cl6O | CID 522524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Endrin Ketone as a Certified Reference Material

Topic: Use of Endrin Ketone as a Certified Reference Material Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a primary degradation product of Endrin, a cyclodiene organochlorine pesticide.[1] Due to its persistence and toxicity, monitoring the presence of Endrin and its metabolites in environmental and food samples is crucial for public health and environmental safety.[1] this compound is utilized as a certified reference material (CRM) to ensure the accuracy and reliability of analytical measurements in various matrices such as soil, water, vegetation, and dairy products.[2] This document provides detailed application notes and protocols for the proper use of this compound CRM in laboratory settings.

Endrin itself is a potent neurotoxin, and its metabolites, including this compound, are of significant toxicological concern.[3] The primary mechanism of Endrin's neurotoxicity involves the antagonism of the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to hyperexcitability of the central nervous system.[4]

Data Presentation

Certified Reference Materials for this compound are available from various suppliers. The quantitative data provided in the Certificate of Analysis is crucial for accurate quantification and quality control. Below is a summary of typical product specifications and certified values.

| Parameter | Value | Source |

| Product Name | This compound | |

| CAS Number | 53494-70-5 | |

| Molecular Formula | C₁₂H₈Cl₆O | |

| Molecular Weight | 380.91 g/mol | |

| Certified Purity | 93.5% | |

| Uncertainty | ± 1.5% | |

| Format | Neat (crystalline solid) or Solution | |

| Storage Conditions | Refrigerated (+2°C to +8°C), Protect from light |

Experimental Protocols

The analysis of this compound is predominantly performed using gas chromatography (GC), as outlined in EPA Method 8081B. This method is suitable for determining the concentration of various organochlorine pesticides in extracts from solid and liquid matrices.

Protocol 1: Sample Preparation

A. Water Samples (Based on EPA Method 3510C/3520C/3535)

-

For each 1-liter water sample, add a surrogate standard.

-

Extract the sample with methylene chloride using a separatory funnel (Method 3510C), a continuous liquid-liquid extractor (Method 3520C), or solid-phase extraction (Method 3535).

-

Dry the extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus.

B. Solid and Soil Samples (Based on EPA Method 3540C/3550C)

-

Homogenize the sample. For soil samples, remove stones and plant debris.

-

Mix a 10-30 g sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Add a surrogate standard.

-

Extract the sample using either Soxhlet extraction (Method 3540C) with a hexane-acetone (1:1) mixture for 16-24 hours or ultrasonic extraction (Method 3550C) with the same solvent mixture.

-

Concentrate the extract to a final volume of 5-10 mL.

Protocol 2: Extract Cleanup (Based on EPA Method 3620C)

To remove interfering compounds, a Florisil® cleanup is recommended.

-

Prepare a chromatography column packed with activated Florisil®.

-

Pre-wet the column with hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with specific solvent mixtures to separate the pesticides from interferences.

-

Concentrate the cleaned extract to the final volume required for GC analysis.

Protocol 3: GC-ECD Analysis (Based on EPA Method 8081B)

-

Instrument Conditions:

-

Gas Chromatograph: Equipped with a glass-lined injection port and an Electron Capture Detector (ECD).

-

Columns: Dual capillary columns are recommended for confirmation (e.g., DB-CLP1 and DB-CLP2).

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures:

-

Injector: 200-250°C

-

Detector: 300-320°C

-

Oven Program: An initial temperature of 150°C held for 1 minute, then ramped to 270°C at 5°C/minute, and held for 10 minutes.

-

-

-

Calibration:

-

Prepare a series of calibration standards by diluting the this compound CRM in a suitable solvent (e.g., hexane or isooctane).

-

The concentration range of the standards should bracket the expected concentration in the samples.

-

Inject the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the prepared sample extract into the GC.

-

Identify and quantify this compound based on the retention time and the calibration curve.

-

Confirm the identity of the analyte using a second, dissimilar GC column.

-

-

Quality Control:

-

System Inertness: Regularly inject a standard containing Endrin and 4,4'-DDT to check for degradation. The degradation of Endrin to Endrin Aldehyde and this compound should not exceed 15%.

-

Blanks: Analyze method blanks with each batch of samples to check for contamination.

-

Spikes: Analyze matrix spike and matrix spike duplicate samples to assess method accuracy and precision.

-

Mandatory Visualizations

Experimental Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound.

Signaling Pathway of Endrin Neurotoxicity

Endrin and related organochlorine pesticides like Dieldrin are known to be neurotoxic. Their primary mechanism of action is the blockage of the GABA-A receptor, which inhibits the influx of chloride ions and leads to neuronal hyperexcitability. More recent studies on Dieldrin have implicated the activation of non-receptor tyrosine kinases like Fyn, leading to PKCδ-mediated apoptosis in dopaminergic neurons.

Caption: Proposed signaling pathway for Endrin neurotoxicity.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. cpachem.com [cpachem.com]

- 3. Endrin - Wikipedia [en.wikipedia.org]

- 4. Environmental neurotoxic pesticide dieldrin activates a non receptor tyrosine kinase to promote PKCδ-mediated dopaminergic apoptosis in a dopaminergic neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Endrin Ketone Analysis in Biota

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation of biological samples for the analysis of Endrin ketone, a toxic metabolite of the organochlorine pesticide Endrin. The protocols outlined below are designed to ensure accurate and reproducible quantification of this compound in complex biotic matrices such as fish tissue, adipose tissue, and other animal-derived samples.

Introduction

This compound is a persistent and toxic degradation product of the insecticide Endrin.[1][2] Due to its lipophilic nature, it tends to bioaccumulate in the fatty tissues of organisms, posing a significant risk to wildlife and human health through the food chain.[3] Accurate determination of this compound in biota is crucial for environmental monitoring and food safety assessment. However, the analysis is often challenging due to the complex sample matrix, which is rich in lipids and other interfering substances.[4]

This document details three widely used sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Pressurized Liquid Extraction (PLE), and Gel Permeation Chromatography (GPC) for cleanup. Each section provides a comprehensive protocol and discusses the advantages and limitations of the method.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for the analysis of this compound and other organochlorine pesticides in biota.

| Technique | Matrix | Analyte(s) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference(s) |

| QuEChERS | Fish Tissue | Organochlorine Pesticides | 70-120 | <10 | 1-3 | 4-9 | [5] |

| Animal-derived food products (chicken, pork, beef, egg, milk) | Endrin, δ-keto endrin | 75.63-117.92 | ≤8.52 | 3 | 10 | ||

| Salmon | Organochlorine Pesticides | 47-101 | N/A | 2-10 | N/A | ||

| PLE | Fish Muscle | Organochlorine Pesticides | Comparable or better than Soxhlet | 3-14 | N/A | N/A | |

| GPC Cleanup | Olive Oil | This compound | 93.7 | 1.4 | N/A | N/A | |

| Black Pepper | This compound | N/A | N/A | N/A | N/A |

N/A : Not Available in the cited sources.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a simple and effective technique for the extraction of a wide range of pesticides from various matrices. It involves a two-step process: extraction with an organic solvent and salting-out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

Protocol for Fish Tissue:

-

Sample Homogenization:

-

Weigh 10 g of homogenized fish tissue into a 50 mL centrifuge tube.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 2 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.

-

Add 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent. For highly fatty samples, Z-Sep or EMR-Lipid sorbents can be used for enhanced lipid removal.

-

Vortex for 1 minute.

-